molecular formula C15H9BrN2O3 B2787324 2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 1016520-34-5

2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B2787324
CAS No.: 1016520-34-5
M. Wt: 345.152
InChI Key: XJTCTFJCLCJVEL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its bromophenyl group and quinazoline core, making it a valuable intermediate in organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps include cyclization reactions to form the quinazoline core and carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Formation of quinazoline-7-carboxylic acid derivatives.

  • Reduction: Production of reduced quinazoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for synthesizing complex molecules. Its bromophenyl group is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: Research has explored its use in treating various diseases, leveraging its ability to interact with biological targets. It is a key component in the synthesis of pharmaceuticals aimed at combating infections and cancer.

Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating high-performance materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to the modulation of biochemical processes. The exact mechanism may vary depending on the application, but it generally involves binding to active sites and altering the activity of target molecules.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

  • 2-(4-Nitrophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

  • 2-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Uniqueness: 2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid stands out due to its bromophenyl group, which offers unique reactivity compared to other halogenated phenyl compounds. This allows for diverse chemical transformations and applications.

Properties

IUPAC Name

2-(4-bromophenyl)-4-oxo-3H-quinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3/c16-10-4-1-8(2-5-10)13-17-12-7-9(15(20)21)3-6-11(12)14(19)18-13/h1-7H,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTCTFJCLCJVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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